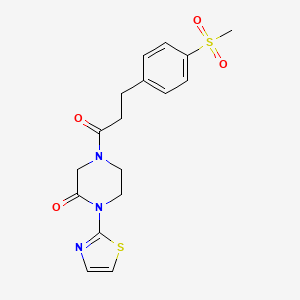
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride” likely contains an aminomethyl group and a tetrahydroquinoline structure. Aminomethyl groups are monovalent functional groups with the formula -CH2-NH2, often obtained by alkylation . Tetrahydroquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound. The “hydrochloride” indicates that this compound is likely a salt formed with hydrochloric acid .
Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, aminomethyl propanol, a compound containing an aminomethyl group, is a colorless liquid that is classified as an alkanolamine .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has been studied for its potential in medicinal chemistry, particularly in the synthesis of pharmaceutical agents. For instance, research on 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor. The presence of hydrophilic electron-withdrawing substituents at specific positions on the tetrahydroisoquinoline (THIQ) nucleus demonstrated synergistic effects in increasing PNMT-inhibitory potency and reducing affinity toward the alpha2-adrenoceptor, making it a significant subject for further pharmaceutical research (Grunewald et al., 1999).
Enzyme Inhibition Studies
The compound has also been involved in studies related to enzyme inhibition, particularly in the context of cancer research. Synthesized substituted 1,2,3,4-tetrahydroisoquinolines were evaluated as anticancer agents, indicating the compound's utility in developing novel therapeutic agents targeting specific cancer-related enzymes (Redda et al., 2010).
Fluorescence Studies
Research on N-aryl-2-aminoquinolines, which share a similar structural motif with 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride, has delved into their luminescence properties. These studies are crucial for applications in biological imaging and sensors, as the fluorescence behavior of these compounds can be significantly influenced by substituents, providing insights into designing more effective fluorescent probes (Hisham et al., 2019).
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. For example, research on the synthesis of novel isoquinoline derivatives as potential CNS-agents indicates the versatility of 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride in medicinal chemistry. These compounds are synthesized from tetrahydro-1-oxoisoquinoline-4-carboxylic acids, showcasing the structural diversity and potential pharmacological applications of derivatives (Bonnaud et al., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJINZSXSSIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

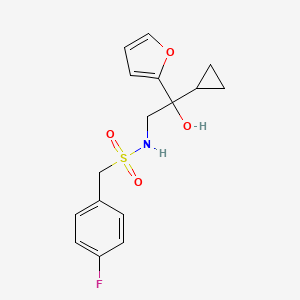


![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)
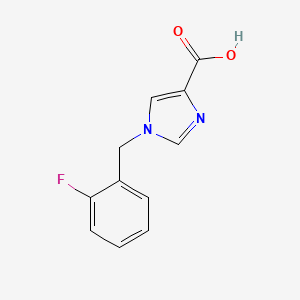
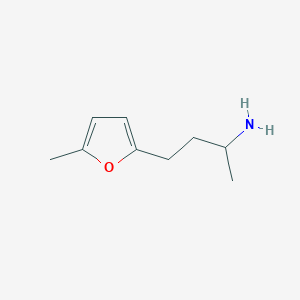
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)
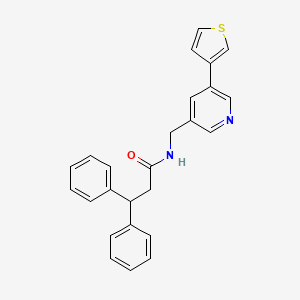
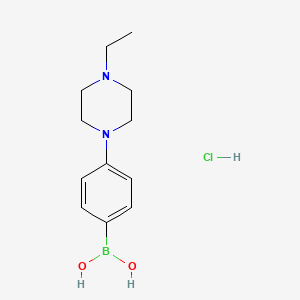

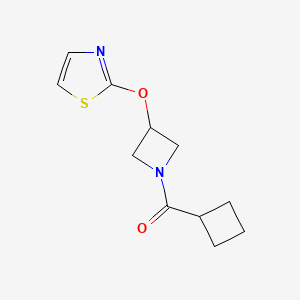

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)
